

Application Note: Diiodomethane- $^{13}\text{C},\text{d}_2$ () as a Methylene Transfer Agent

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Compound of Interest

Compound Name: Diiodomethane- $^{13}\text{C},\text{d}_2$

CAS No.: 1217038-24-8

Cat. No.: B1142166

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Executive Summary

Diiodomethane- $^{13}\text{C},\text{d}_2$ (

) is a high-value electrophilic methylene transfer reagent used to introduce a doubly labeled methylene bridge (

) into organic scaffolds. This reagent offers a unique +3 Da mass shift relative to the non-labeled congener, making it indispensable for quantitative Mass Spectrometry (MS) assays and metabolic stability studies.

This guide details the mechanistic grounding and experimental protocols for two primary applications:

- Simmons-Smith Cyclopropanation: Stereospecific formation of labeled cyclopropanes.^{[1][2]}
- Heteroatom Methylenation: Synthesis of -labeled methylenedioxy bridges (e.g., in 1,3-benzodioxole scaffolds).

Technical Specifications & Handling

Chemical Profile

Property	Specification
Formula	
MW	~270.84 g/mol (vs. 267.84 for unlabeled)
Mass Shift	+3.018 Da (relative to)
Isotopic Enrichment	99 atom % , 98 atom % D
Appearance	Colorless to slightly yellowish liquid (darkens upon light exposure)
Storage	2-8°C, Light-sensitive, under Argon/Nitrogen

Handling Precautions

- **Light Sensitivity:** Iodine-carbon bonds are photolabile. Store in amber vials wrapped in foil.
- **Volatility:** High density but significant vapor pressure. Dispense only in a fume hood.
- **Toxicity:** Alkylating agent.[3] Double-glove (Nitrile/Laminate) is mandatory.

Mechanistic Insight

The Zinc-Carbenoid Mechanism (Simmons-Smith)

Unlike diazomethane, which generates free carbenes, diiodomethane reacts via a Zinc-Carbenoid intermediate (

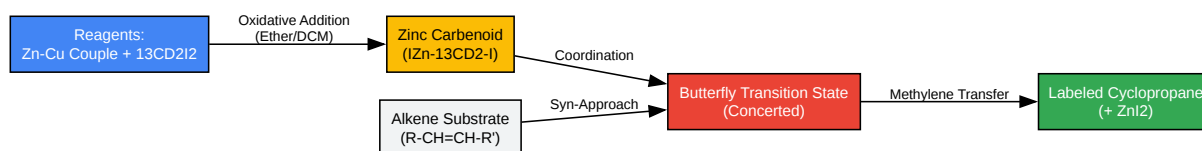
). This species delivers the methylene group to alkenes in a concerted, stereospecific manner.

[3]

- Stereospecificity: The reaction retains the geometry of the alkene (e.g., cis-alkene cis-cyclopropane).[4]
- Directing Groups: Proximal hydroxyl or ether groups can coordinate the Zinc, accelerating the reaction and directing facial selectivity.

Deuterium Kinetic Isotope Effect (DKIE)

The incorporation of deuterium at the methylene bridge often improves metabolic stability. Methylene bridges (especially in benzodioxoles) are common sites of P450-mediated oxidation. The C-D bond is stronger than the C-H bond, potentially reducing clearance rates (Primary DKIE).



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Figure 1: Mechanistic pathway of the Simmons-Smith reaction using

. The zinc carbenoid avoids high-energy free carbene intermediates, ensuring stereochemical retention.

Experimental Protocols

Protocol A: Simmons-Smith Cyclopropanation

Objective: To convert an alkene to a

-cyclopropane. Scale: 1.0 mmol substrate (adaptable).

Reagents

- Alkene substrate (1.0 eq)[2][5]
- (1.5 - 2.0 eq) [High Cost Reagent]

- Zn-Cu Couple (3.0 eq) or Diethylzinc (Et₂Zn, 1.1 eq - Furukawa modification)
- Dichloromethane (DCM), anhydrous

Step-by-Step Procedure (Furukawa Modification - Recommended for Isotope Efficiency)

- Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon.
- Solvent: Add 3 mL anhydrous DCM and the alkene substrate (1.0 mmol). Cool to 0°C.^[2]
- Catalyst Addition: Slowly add Diethylzinc (1.1 mmol, 1.1 mL of 1.0 M solution in hexanes) via syringe. Stir for 10 min.
 - Note: Et₂Zn is pyrophoric. Handle with extreme care.
- Isotope Addition: Dilute (1.1 mmol) in 0.5 mL DCM. Add dropwise to the reaction mixture over 20 minutes at 0°C.
 - Critical: Slow addition prevents oligomerization of the methylene source.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.
- Quench: Cool to 0°C. CAUTIOUSLY add saturated aqueous NaOH. Vigorous gas evolution may occur.
- Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Formation of -Methylenedioxy Bridges

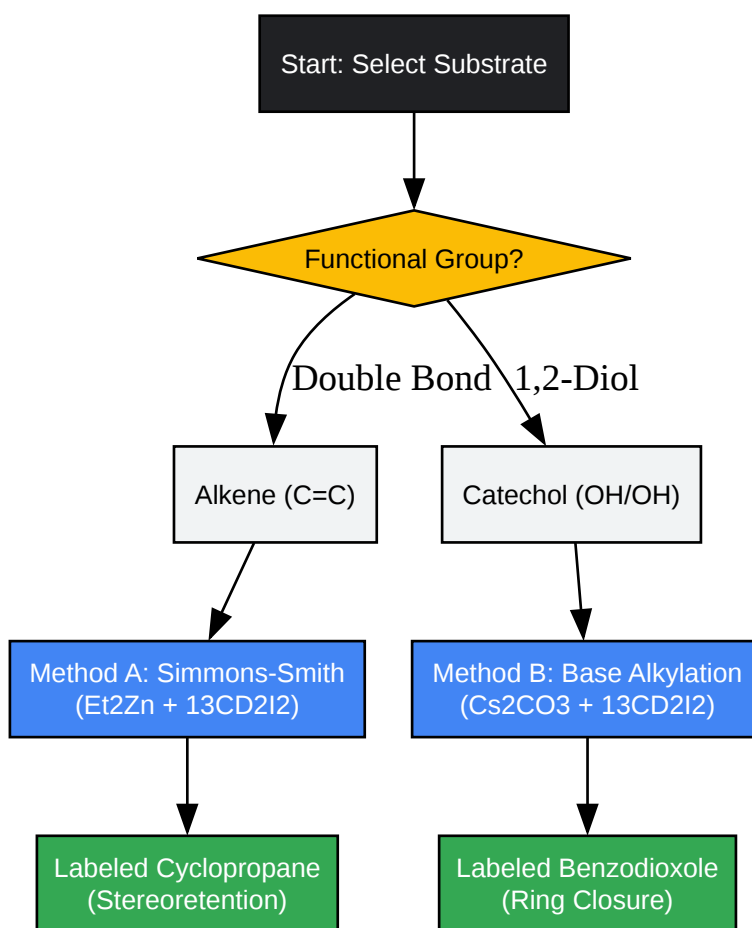
Objective: Synthesis of labeled 1,3-benzodioxoles from catechols. Context: Common in drug scaffolds (e.g., Paroxetine, Tadalafil analogs).

Reagents

- Catechol derivative (1.0 eq)
- (1.1 - 1.2 eq)
- Cesium Carbonate () or Potassium Carbonate () (2.5 eq)
- DMF or Acetone (Anhydrous)

Step-by-Step Procedure

- Setup: In a pressure tube or sealed vial (to prevent loss of volatile iodide), dissolve catechol (1.0 mmol) in DMF (4 mL).
- Base: Add (2.5 mmol). Stir for 15 minutes at RT to form the dianion.
- Alkylation: Add (1.1 mmol) via microsyringe.
- Heating: Seal the vessel and heat to 60-80°C for 4-12 hours.
 - Why Cesium? The "Cesium Effect" promotes intramolecular cyclization over intermolecular polymerization.
- Workup: Cool to RT. Filter off solids. Dilute filtrate with water and extract with Ethyl Acetate.



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Figure 2: Decision tree for selecting the appropriate methylene transfer protocol based on substrate functionality.

Quality Control & Validation

Mass Spectrometry (MS)

- Expected Shift: The molecular ion () should shift by +3 units compared to the unlabeled standard.
- Isotopic Pattern: Check for the absence of M+0 (unlabeled) and M+1/M+2 (incomplete labeling) peaks to verify enrichment purity.

Nuclear Magnetic Resonance (NMR)

Verifying the incorporation of

requires understanding the coupling between Carbon-13 and Deuterium (Spin

).

Nucleus	Signal Characteristics	Explanation
H NMR	Silent	No protons in the bridge. The characteristic methylene singlet/AB-quartet will disappear.
C NMR	Quintet (1:2:3:2:1)	The couples to two Deuterium atoms (). .
Coupling Constant	Hz	Typical one-bond C-D coupling constant.

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